1-(Benzo[d]thiazol-2-yl)-1-(p-tolyl)pent-4-en-1-ol is an organic compound with the molecular formula and a molar mass of approximately 309.43 g/mol. This compound is characterized by a unique structure that combines a benzo[d]thiazole moiety with a p-tolyl group and a pent-4-en-1-ol functional group, making it of interest in various scientific fields, particularly in medicinal chemistry.
1-(Benzo[d]thiazol-2-yl)-1-(p-tolyl)pent-4-en-1-ol belongs to the class of heterocyclic organic compounds. The presence of sulfur and nitrogen in its structure classifies it under thiazoles, which are known for their biological activities. The compound's structure suggests potential applications in pharmaceuticals, particularly due to the biological properties associated with benzothiazole derivatives.
The synthesis of 1-(benzo[d]thiazol-2-yl)-1-(p-tolyl)pent-4-en-1-ol typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of benzo[d]thiazole derivatives with substituted phenols or alcohols under acidic or basic conditions.
The molecular structure of 1-(benzo[d]thiazol-2-yl)-1-(p-tolyl)pent-4-en-1-ol features:
The structural formula can be represented as follows:
This structure contributes to its unique physical and chemical properties, influencing its reactivity and potential applications.
1-(Benzo[d]thiazol-2-yl)-1-(p-tolyl)pent-4-en-1-ol can participate in various chemical reactions due to its functional groups:
For example, treatment with bromine could yield dibromo derivatives, while reaction with strong acids could lead to alkylation products.
The mechanism of action for compounds like 1-(benzo[d]thiazol-2-yl)-1-(p-tolyl)pent-4-en-1-ol often involves interaction with biological targets such as enzymes or receptors. The benzothiazole moiety is known for its ability to interact with DNA and proteins, potentially leading to:
Studies have shown that benzothiazole derivatives can inhibit specific enzymes involved in cancer metabolism, making this compound a candidate for further research in anticancer drug development .
The physical properties of 1-(benzo[d]thiazol-2-yl)-1-(p-tolyl)pent-4-en-1-ol include:
Chemical properties include:
Relevant data on spectroscopic properties (NMR, IR) further characterize this compound's behavior in different environments .
The scientific uses of 1-(benzo[d]thiazol-2-yl)-1-(p-tolyl)pent-4-en-1-ol are diverse:
This synthetic hybrid molecule represents a sophisticated fusion of three pharmacologically significant structural domains: a benzothiazole heterocycle, a p-tolyl (4-methylphenyl) aromatic system, and a hydroxylated pentenyl chain featuring a terminal alkene. The strategic integration of these moieties creates a novel chemical entity (IUPAC: 1-(Benzo[d]thiazol-2-yl)-1-(4-methylphenyl)pent-4-en-1-ol) designed to exploit complementary biological interactions. Its molecular architecture positions it at the intersection of several drug discovery paradigms, leveraging the established bioactivity of benzothiazole derivatives while incorporating structural elements known to influence pharmacokinetic behavior and target engagement. The terminal alkene and hydroxyl groups introduce sites for chemical derivatization and potential metabolic pathways, enhancing its utility as a versatile scaffold in medicinal chemistry campaigns targeting diverse therapeutic areas.
The compound exemplifies a deliberate hybridization strategy integrating three distinct motifs, each contributing specific physicochemical and potential biological properties:
Table 1: Core Structural Motifs and Their Functional Roles
Structural Motif | Key Functional Attributes | Potential Pharmacological Contributions |
---|---|---|
Benzo[d]thiazole (e.g., from 4-(Benzo[d]thiazol-2-yl)aniline [9]) | Planar heteroaromatic system; Hydrogen-bond acceptor (N) and donor (if NH present); Moderate lipophilicity | Target recognition (kinases, receptors); DNA intercalation potential; Electron transport modulation |
p-Tolyl (4-Methylphenyl) | Lipophilic aromatic system; Electron-donating methyl group enhances π-electron density; Metabolic site (methyl oxidation) | Hydrophobic cavity binding; Enhanced membrane permeability; Modulation of electronic properties |
1-Hydroxypent-4-ene | Flexible alkyl chain; Terminal alkene (site for metabolic oxidation or chemical modification); Chiral alcohol (stereochemistry-dependent activity) | Conformational flexibility; Solubility modulation (via alcohol); Potential for metabolic activation or pro-drug formation |
The benzothiazole nucleus, exemplified in building blocks like 4-(Benzo[d]thiazol-2-yl)aniline (CAS: 6278-73-5) [9], provides a privileged scaffold in medicinal chemistry. Its inherent rigidity and electronic properties facilitate specific interactions with biological targets, often through π-π stacking, hydrogen bonding, or coordination with metal ions in enzyme active sites. Within the hybrid molecule, the benzothiazole's 2-position is directly linked to the central carbon bearing the hydroxyl group, constraining its orientation relative to the other domains.
The p-tolyl group introduces a sterically compact aromatic system with enhanced lipophilicity compared to an unsubstituted phenyl ring. The methyl substituent contributes to electron donation, potentially influencing the electron density and binding affinity of the entire conjugated system. This moiety, structurally analogous to the aryl component in compounds like 1-(p-tolyl)pent-4-en-1-ol , is anticipated to occupy hydrophobic pockets within target proteins, contributing significantly to binding affinity.
The 1-hydroxypent-4-ene chain introduces critical flexibility and functionality. The pentenyl linker (containing the terminal alkene) bridges the hydrophobic aromatic systems while providing conformational freedom. The central tertiary alcohol represents a point of chirality; enantiomers may exhibit significantly different biological activities and pharmacokinetic profiles. The hydroxyl group serves as a hydrogen-bond donor/acceptor, crucial for specific target interactions, while the terminal alkene offers a synthetic handle for further chemical elaboration (e.g., epoxidation, dihydroxylation, Michael additions) or a site for metabolic transformation, potentially influencing the compound's bioavailability and biological effects [10]. This multi-functional chain resembles elements present in structures like 1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol [3] but extends the spacer length, potentially altering the spatial relationship between the aromatic pharmacophores.
Benzothiazole derivatives constitute a well-established class of bioactive heterocycles with a rich history spanning multiple therapeutic areas. Their development trajectory demonstrates the evolution from simple antimicrobial agents to targeted therapeutics:
Table 2: Historical Milestones of Benzothiazole Derivatives in Drug Development
Era | Key Developments & Compounds | Therapeutic Significance |
---|---|---|
Early-Mid 20th Century | Discovery of basic benzothiazole antimicrobial and antifungal properties (e.g., simple 2-aryl/alkyl derivatives) | Established benzothiazole core as a biologically active scaffold; Primarily broad-spectrum agents |
Late 20th Century | Development of Riluzole (1995 FDA approved); Investigation of antitumor agents like 2-(4-aminophenyl)benzothiazoles (e.g., CQS 3.1.1) | First benzothiazole for ALS (neuroprotection); Emergence of tumor-selective cytostatic/cytotoxic benzothiazoles; Exploration of kinase modulation |
21st Century | Proliferation in kinase inhibitor design (e.g., VEGFR-2, AKT inhibitors [8]); Exploration in CNS agents, anti-inflammatories, and imaging probes | Integration into targeted therapies; Recognition of benzothiazole's role in PKB/AKT inhibition for cancer/metabolic diseases [8]; Exploitation in multi-target ligand design |
Early benzothiazoles were predominantly explored for their antimicrobial properties, leveraging the heterocycle's ability to disrupt microbial cellular processes. However, the landmark approval of Riluzole (2-amino-6-trifluoromethoxybenzothiazole) in 1995 for the treatment of amyotrophic lateral sclerosis (ALS) marked a pivotal shift. Riluzole's mechanism involves inhibition of glutamate release and modulation of ion channels, demonstrating the scaffold's potential for central nervous system (CNS) targets and neuroprotection.
Concurrently, research into antitumor benzothiazoles intensified. Compounds like 2-(4-aminophenyl)benzothiazoles exhibited remarkable and selective antitumor activity profiles in vitro and in vivo, often requiring metabolic activation (e.g., N-acetylation, oxidation). This era highlighted the structure-activity relationship (SAR) sensitivity of the benzothiazole nucleus – minor substitutions could dramatically alter potency, selectivity, and metabolic fate.
Modern drug discovery exploits benzothiazoles extensively in the design of kinase inhibitors, capitalizing on their ability to occupy ATP-binding pockets and interact with key residues in kinases like VEGFR-2, EGFR, and particularly Protein Kinase B (PKB/AKT) [8]. AKT plays a central role in the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell survival, proliferation, and metabolism, making it a prime target in oncology and metabolic disorders. Benzothiazole derivatives are recognized for their ability to potently inhibit AKT isoforms [8], often through interactions involving the hinge region of the kinase domain.
The specific integration of the benzothiazole with a p-tolyl system, as seen in 1-(Benzo[d]thiazol-2-yl)-1-(p-tolyl)pent-4-en-1-ol, draws inspiration from this historical context but introduces significant novelty through the hybrid connection via a functionalized alkyl chain bearing a terminal alkene. This structural departure from traditional diaryl or aryl-alkyl linked benzothiazoles aims to explore new chemical space and potentially access novel mechanisms of action or improved selectivity profiles compared to historical analogues.
The design of 1-(Benzo[d]thiazol-2-yl)-1-(p-tolyl)pent-4-en-1-ol embodies key principles in contemporary medicinal chemistry for developing multi-functional ligands targeting complex diseases:
Pharmacophore Hybridization: This is the cornerstone principle. Rather than incremental modification of a single scaffold, it involves the covalent fusion of two or more distinct pharmacophoric units known for specific biological activities or target affinities. The benzothiazole moiety is chosen for its proven kinase interaction potential and DNA affinity, while the p-tolyl group contributes hydrophobic binding energy and modulates electron density. The rationale posits that the hybrid may simultaneously engage binding sites that the individual fragments cannot, leading to enhanced affinity or novel selectivity. This approach is validated by the vast chemical space explored in synthetic cannabinoid design, where complex heterocyclic hybrids dominate recent emergence patterns [6].
Spacer Integration and Optimization: The choice of the pent-4-en-1-ol linker is deliberate. The spacer length (5 atoms between the central carbon and the alkene terminus) and flexibility are optimized to allow proper spatial orientation of the benzothiazole and p-tolyl pharmacophores for concurrent target engagement. Rigid linkers often restrict conformation, while overly flexible chains can increase the entropic penalty upon binding. The pentenyl chain offers a balance. Furthermore, the linker incorporates functional versatility:
Stereoelectronic Tuning: The electron-donating methyl group on the p-tolyl ring enhances the electron density of the phenyl ring compared to an unsubstituted phenyl. This modification can subtly influence the binding interaction profile, potentially enhancing π-stacking or cation-π interactions within target binding sites. The benzothiazole's inherent electronic properties (electron-deficient thiazole ring fused with electron-rich benzene ring) create a polarized system conducive to specific dipolar interactions.
Exploiting Privileged Structures: Both benzothiazole and specific aryl systems like p-tolyl are recognized as "privileged structures" – molecular frameworks capable of providing high-affinity ligands for multiple, unrelated biological targets through appropriate decoration and substitution. Incorporating these structures leverages known structure-target relationships while the hybrid nature aims for novel target profiles or improved polypharmacology. The explosion of novel synthetic cannabinoid receptor agonists (SCRAs), identified through web crawling platforms like NPS.Finder® [6], starkly illustrates the power of hybridizing privileged heterocyclic motifs (indoles, indazoles, carbazoles) with diverse lipophilic domains to explore receptor interactions and evade legal restrictions, although the target here is therapeutic rather than recreational.
The rational design of this specific hybrid molecule reflects a sophisticated application of these principles. It aims to generate a chemical probe or lead compound with potential for multi-target activity (e.g., combining kinase inhibition with other mechanisms) or enhanced selectivity within a target family, leveraging the unique spatial and electronic configuration afforded by the pent-4-en-1-ol bridge connecting the benzo[d]thiazole and p-tolyl pharmacophores.
Table 3: Key Rational Design Elements in 1-(Benzo[d]thiazol-2-yl)-1-(p-tolyl)pent-4-en-1-ol
Design Principle | Manifestation in Compound | Expected Impact |
---|---|---|
Pharmacophore Hybridization | Fusion of Benzo[d]thiazol-2-yl + p-Tolyl + Hydroxypentenyl | Potential for synergistic target engagement; Access to novel target profiles |
Linker Functionality | Tertiary Alcohol (H-bonding) + Terminal Alkene (Reactivity/Metabolism) | Enhanced target affinity via H-bonding; Controlled derivatization/metabolism |
Stereoelectronic Tuning | p-Methyl group (electron donation); Benzothiazole dipole | Optimized π-π/cation-π interactions; Dipolar complementarity to target sites |
Privileged Structure Use | Benzo[d]thiazole (kinase/DNA target history); Aryl system (hydrophobic pocket binding) | Higher probability of biological activity; Leveraging known pharmacophore properties |
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: